(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 468748-94-9
VCID: VC4360556
InChI: InChI=1S/C18H16N2O4S/c1-23-18(22)15-13-6-2-3-7-14(13)25-17(15)20-16(21)11(10-19)9-12-5-4-8-24-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,20,21)/b11-9+
SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CO3)C#N
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 468748-94-9

Cat. No.: VC4360556

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 468748-94-9

Specification

CAS No. 468748-94-9
Molecular Formula C18H16N2O4S
Molecular Weight 356.4
IUPAC Name methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C18H16N2O4S/c1-23-18(22)15-13-6-2-3-7-14(13)25-17(15)20-16(21)11(10-19)9-12-5-4-8-24-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,20,21)/b11-9+
Standard InChI Key JUFIFXWDYXHISZ-PKNBQFBNSA-N
SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CO3)C#N

Introduction

(E)-Methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound is characterized by its diverse functional groups, including nitrile, ester, amide, and heterocyclic rings (furan and thiophene). These features make it a subject of interest in synthetic organic chemistry and pharmaceutical research due to its potential biological and chemical reactivity.

Synthesis

(E)-Methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized via multi-step reactions involving:

  • Cyclization: Formation of the tetrahydrobenzo[b]thiophene core through cyclization reactions.

  • Functionalization: Addition of cyanoacrylamide and ester groups through condensation or substitution reactions.

  • E-Isomer Formation: Ensuring the (E)-configuration by controlling reaction conditions such as temperature and catalysts .

Applications in Research

  • Pharmaceutical Potential:

    • The presence of reactive functional groups like nitrile and amide suggests potential bioactivity.

    • Thiophene derivatives are known for their antibacterial, antifungal, and antioxidant properties .

    • The compound's planar conformation may facilitate interactions with biological targets such as enzymes or receptors.

  • Chemical Reactivity:

    • The electron-withdrawing nitrile group enhances the compound's electrophilicity, making it suitable for further chemical modifications.

    • The furan ring can undergo electrophilic substitution reactions, expanding its synthetic utility .

Computational Insights

Density Functional Theory (DFT) studies on related compounds reveal:

  • A narrow HOMO-LUMO energy gap (ΔE\Delta E), indicating high reactivity.

  • Predicted bioavailability based on drug-likeness parameters such as Lipinski's rule of five .

Limitations and Future Directions

  • Challenges in Synthesis:

    • Achieving stereochemical purity in the (E)-isomer can be complex.

    • Stability issues due to the reactive nature of nitrile and ester groups.

  • Unexplored Applications:

    • Further studies are needed to explore its pharmacological potential through in vitro and in vivo testing.

    • Computational docking studies could identify specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator